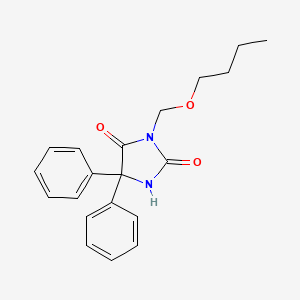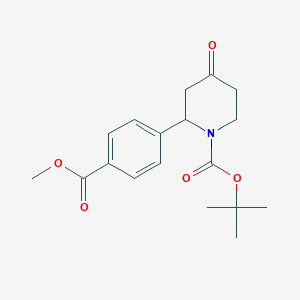![molecular formula C15H12Cl2N2O B12937310 {3-[(2,4-Dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl}methanol CAS No. 920019-78-9](/img/structure/B12937310.png)
{3-[(2,4-Dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-(2,4-Dichlorobenzyl)imidazo[1,5-a]pyridin-1-yl)methanol is a heterocyclic organic compound that contains both imidazole and pyridine rings. It is characterized by the presence of a 2,4-dichlorobenzyl group attached to the imidazo[1,5-a]pyridine core, with a methanol group at the 1-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,4-Dichlorobenzyl)imidazo[1,5-a]pyridin-1-yl)methanol typically involves the following steps:
Formation of the Imidazo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and glyoxal in the presence of an acid catalyst.
Introduction of the 2,4-Dichlorobenzyl Group: The imidazo[1,5-a]pyridine core is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form the 3-(2,4-dichlorobenzyl) derivative.
Addition of the Methanol Group: Finally, the methanol group is introduced through a nucleophilic substitution reaction using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can be performed on the imidazo[1,5-a]pyridine core or the 2,4-dichlorobenzyl group to modify the electronic properties of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the imidazo[1,5-a]pyridine core or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced derivatives of the imidazo[1,5-a]pyridine core or benzyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Material Science: It can be incorporated into polymers and materials for advanced applications.
Biology and Medicine
Pharmacology: The compound may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Biochemistry: It can be used as a probe or inhibitor in biochemical assays.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of (3-(2,4-Dichlorobenzyl)imidazo[1,5-a]pyridin-1-yl)methanol involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Similar structure but different substitution patterns.
Benzimidazole derivatives: Contain a benzimidazole core instead of imidazo[1,5-a]pyridine.
Pyridine derivatives: Lack the imidazole ring but have similar aromatic properties.
Uniqueness
Structural Features: The combination of imidazo[1,5-a]pyridine and 2,4-dichlorobenzyl groups is unique and contributes to its distinct chemical and biological properties.
Biological Activity: The specific substitution pattern may result in unique interactions with biological targets, leading to distinct pharmacological profiles.
Propiedades
Número CAS |
920019-78-9 |
|---|---|
Fórmula molecular |
C15H12Cl2N2O |
Peso molecular |
307.2 g/mol |
Nombre IUPAC |
[3-[(2,4-dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl]methanol |
InChI |
InChI=1S/C15H12Cl2N2O/c16-11-5-4-10(12(17)8-11)7-15-18-13(9-20)14-3-1-2-6-19(14)15/h1-6,8,20H,7,9H2 |
Clave InChI |
FDIPELOSWJCJAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C(N2C=C1)CC3=C(C=C(C=C3)Cl)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


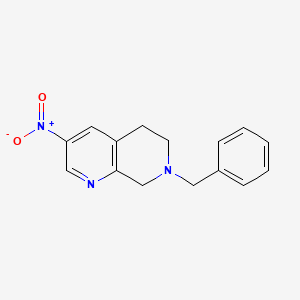
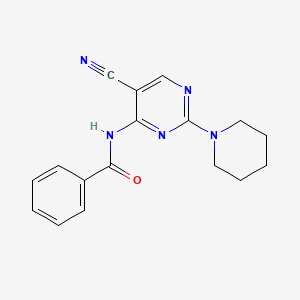
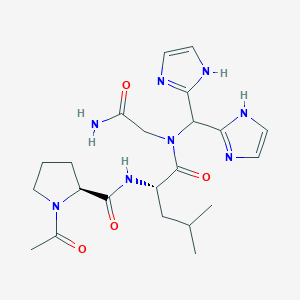
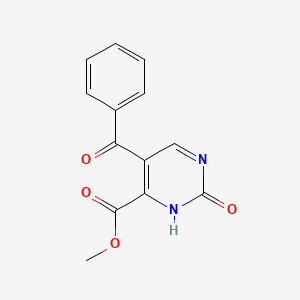
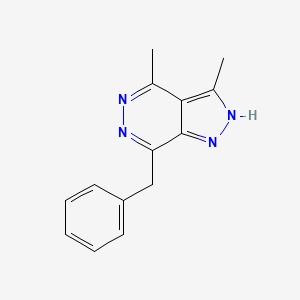
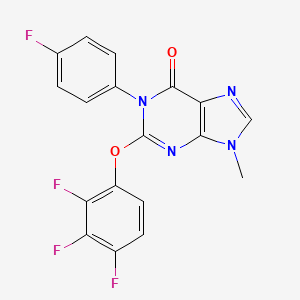
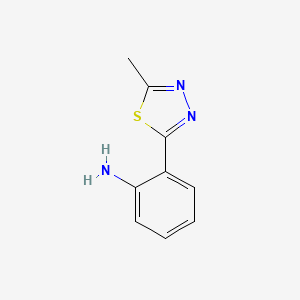

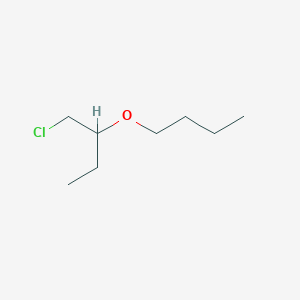

![6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B12937290.png)
